molecular formula C15H10ClN3O3S B14947624 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

Cat. No.: B14947624
M. Wt: 347.8 g/mol
InChI Key: LOYBIKSBGKFBKG-UHFFFAOYSA-N
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Description

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 3-cyano-4H,5H,6H-cyclopenta[b]thiophene-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE involves its interaction with specific molecular targets. One known target is the enzyme UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, which is involved in cell wall formation in bacteria. By inhibiting this enzyme, the compound can disrupt bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3S/c16-12-5-4-8(19(21)22)6-10(12)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20)

InChI Key

LOYBIKSBGKFBKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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